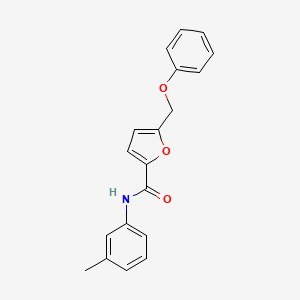
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known by its chemical structure C17H15NO3, combines aromatic and heterocyclic moieties. Its structure features a furan ring with a carboxamide group attached to the 2-position. The compound’s synthesis and applications have garnered scientific interest.
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The furan ring is susceptible to oxidation under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the carboxamide group may yield an amine derivative.
Acylating Agents: Phenoxyacetyl chloride (for acylation).
Lewis Acids: AlCl (for Friedel-Crafts acylation).
- The primary product is N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide itself.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a pharmacophore).
Medicine: Research into its potential as a drug candidate.
Industry: Possible applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with cellular targets (e.g., receptors, enzymes) through non-covalent interactions (hydrogen bonding, π-π stacking).
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of furan, phenyl, and carboxamide moieties sets it apart.
Similar Compounds: Other furan-based carboxamides, such as derivatives with different substituents on the phenyl ring.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-14-6-5-7-15(12-14)20-19(21)18-11-10-17(23-18)13-22-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
PQYWNBOLMJKLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123770.png)
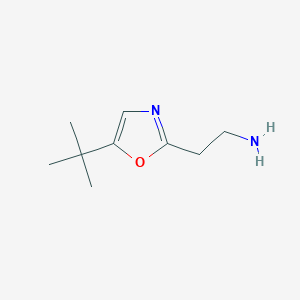


![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)
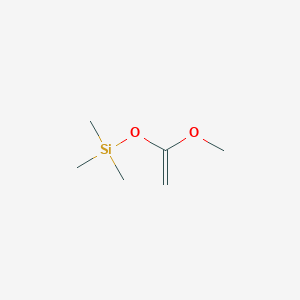
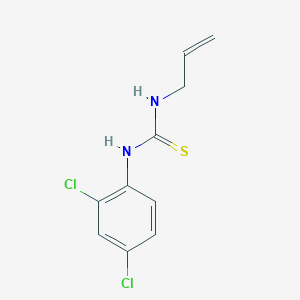
![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)
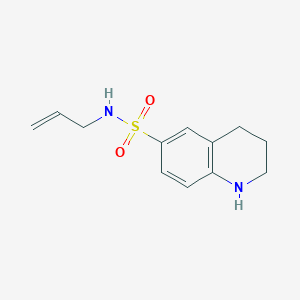
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)
